Lipophilicity Profile (XLogP3) of (3-Methylphenyl)methanesulfonyl Chloride vs. Key Analogs
(3-Methylphenyl)methanesulfonyl chloride exhibits a distinct lipophilicity profile compared to its unsubstituted and regioisomeric analogs. Its computed XLogP3 value of 2.4 is higher than that of the unsubstituted benzylsulfonyl chloride (XLogP3 = 1.6) and the para-methyl isomer (XLogP3 = 2.2), and is comparable to the direct aryl sulfonyl chloride m-toluenesulfonyl chloride (XLogP3 = 2.3) [1][2][3][4]. This indicates that the meta-methyl substitution pattern confers a specific balance of hydrophobic character that differs from other closely related compounds.
Δ +0.2 vs. para-isomer
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Benzylsulfonyl chloride (CAS 1939-99-7): 1.6; (4-Methylphenyl)methanesulfonyl chloride (CAS 51419-59-1): 2.2; m-Toluenesulfonyl chloride (CAS 1899-93-0): 2.3 |
| Quantified Difference | Δ = +0.8 vs. unsubstituted; Δ = +0.2 vs. para-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem database |
Why This Matters
The specific XLogP3 value can be a critical factor in predicting membrane permeability or solubility in organic reaction media, making this compound uniquely suited for applications where a moderate lipophilicity is required, distinct from its more or less hydrophobic analogs.
- [1] PubChem. (n.d.). (3-methylphenyl)methanesulfonyl Chloride. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2760662 View Source
- [2] PubChem. (n.d.). Phenylmethanesulfonyl chloride. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/74740 View Source
- [3] PubChem. (n.d.). (4-Methylphenyl)methanesulfonyl chloride. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2794648 View Source
- [4] PubChem. (n.d.). 3-Methylbenzenesulphonyl chloride. Retrieved April 16, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2734595 View Source
